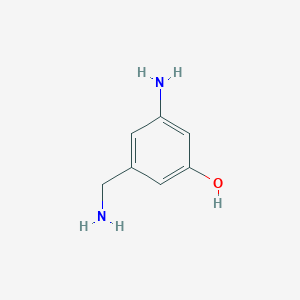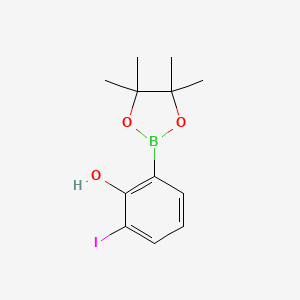
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: is an organoboron compound that features both iodine and boron atoms within its structure. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Borylation: The introduction of the boron moiety is often carried out using a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under suitable conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with various nucleophiles in a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, and suitable bases like potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenol.
Substitution: Various biaryl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active compounds.
Diagnostic Agents: May be used in the development of imaging agents due to the presence of iodine.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, while the iodine atom serves as a leaving group in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2-Iodo-phenol: Lacks the boron moiety, limiting its use in cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Uniqueness: 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, allowing it to participate in a wide range of chemical reactions, particularly in the field of cross-coupling, making it a versatile and valuable compound in organic synthesis.
Properties
Molecular Formula |
C12H16BIO3 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
2-iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
InChI Key |
KGEJRDYPHBDMMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


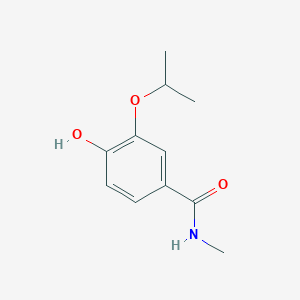
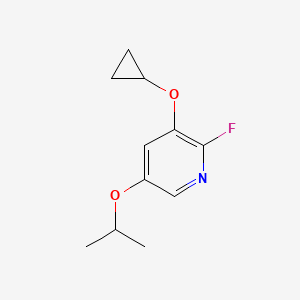

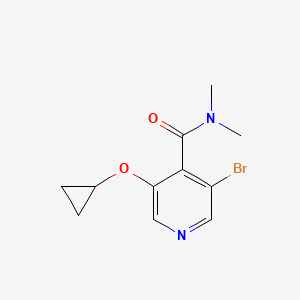
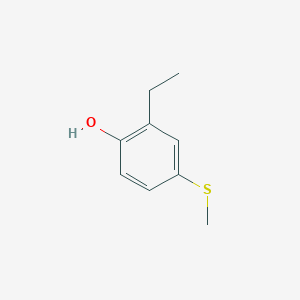
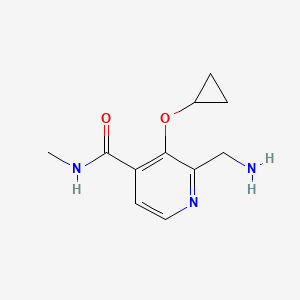
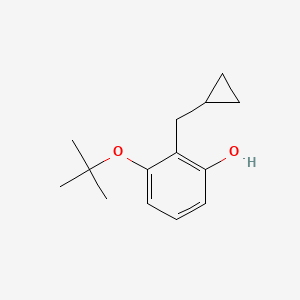
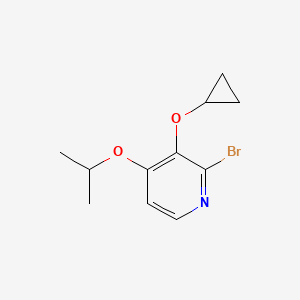
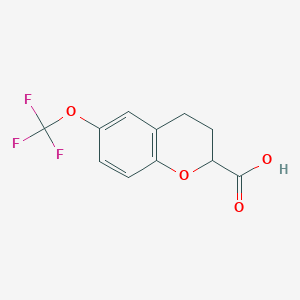
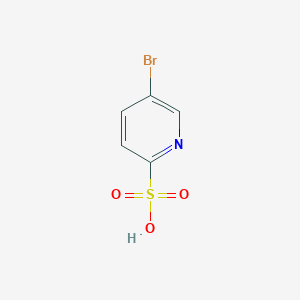
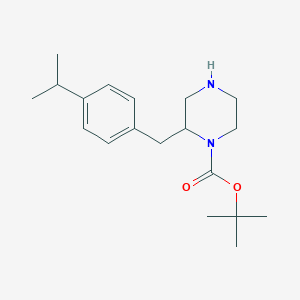
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

